REACTION_CXSMILES
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[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]#[C:21][CH3:22]>CC(C)=O>[CH2:19]([O:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1)[C:20]#[C:21][CH3:22] |f:1.2.3|
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Name
|
|
Quantity
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15.4 g
|
Type
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reactant
|
Smiles
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OC1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
13.8 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
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BrCC#CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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were reacted
|
Type
|
CUSTOM
|
Details
|
After work up and evaporation of the mixture u.v
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Type
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CUSTOM
|
Details
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(20° C./21 mbar), a residue was obtained
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Type
|
CUSTOM
|
Details
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that after purification on silica gel column (eluant n-hexane:ethyl acetate 5:1 v/v)
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Type
|
CUSTOM
|
Details
|
gave a thick oil that after some time
|
Type
|
CUSTOM
|
Details
|
solidified with low melting point (28-30° C.), whose NMR and MS analyses
|
Name
|
|
Type
|
|
Smiles
|
C(C#CC)OC1=CC(=C(C=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |